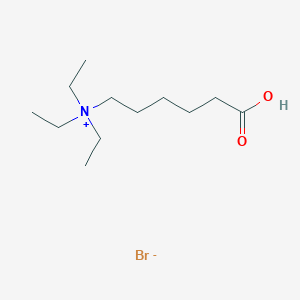
5-Carboxy-N,N,N-triethylpentan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxy-N,N,N-triethylpentan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-N,N,N-triethylpentan-1-aminium bromide typically involves the reaction of 5-carboxypentanoic acid with triethylamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-Carboxypentanoic acid+Triethylamine+Brominating agent→5-Carboxy-N,N,N-triethylpentan-1-aminium bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-N,N,N-triethylpentan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and thiolate ions are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-Carboxy-N,N,N-triethylpentan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in studies involving cell membrane interactions and transport mechanisms.
Industry: The compound is used in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of 5-Carboxy-N,N,N-triethylpentan-1-aminium bromide involves its interaction with biological membranes. The positively charged ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in cell lysis or inhibition of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar properties.
Benzalkonium chloride: A widely used antimicrobial agent with a similar mechanism of action.
Tetrabutylammonium bromide: Used in organic synthesis as a phase-transfer catalyst.
Uniqueness
5-Carboxy-N,N,N-triethylpentan-1-aminium bromide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its carboxyl group provides additional reactivity compared to other quaternary ammonium compounds, making it valuable in specialized applications.
Properties
CAS No. |
762245-83-0 |
|---|---|
Molecular Formula |
C12H26BrNO2 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
5-carboxypentyl(triethyl)azanium;bromide |
InChI |
InChI=1S/C12H25NO2.BrH/c1-4-13(5-2,6-3)11-9-7-8-10-12(14)15;/h4-11H2,1-3H3;1H |
InChI Key |
ADGVDSHQFUGPQT-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)
![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)
![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)

![2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14208049.png)
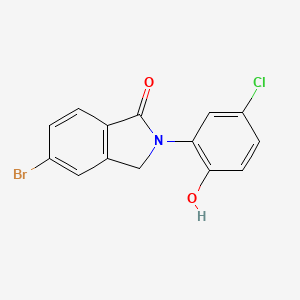
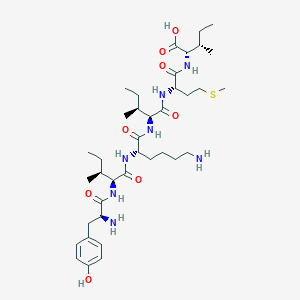
![1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide](/img/structure/B14208077.png)
![1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14208081.png)
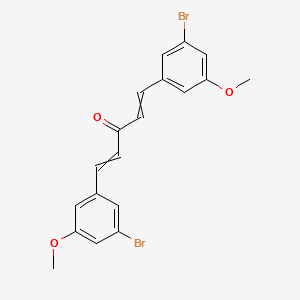
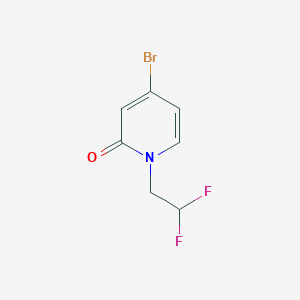
![Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester](/img/structure/B14208095.png)
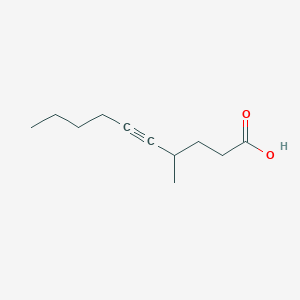
![N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208104.png)
